![molecular formula C17H18N6O2 B2672805 10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione CAS No. 1118866-03-7](/img/structure/B2672805.png)
10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione
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Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It also has a phenyl group and an azavinyl group attached, which could potentially influence its reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the purine core, the phenyl group, and the azavinyl group. The purine core might be involved in hydrogen bonding and π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine core could contribute to its solubility in water .Safety And Hazards
Future Directions
properties
IUPAC Name |
10-[(E)-benzylideneamino]-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-21-14-13(15(24)20-17(21)25)22-9-5-6-10-23(16(22)19-14)18-11-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,20,24,25)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBMOGPWWMXNZ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCCN(C3=N2)N=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCCN(C3=N2)/N=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione |
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